2-chloro-N-(2-iodophenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9ClINO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of both chlorine and iodine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-iodophenyl)benzenesulfonamide typically involves the reaction of 2-iodoaniline with chlorosulfonic acid. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the amine group to form the final sulfonamide product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(2-iodophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria . The pathways involved include the inhibition of enzyme activity and the induction of apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-iodophenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide
Uniqueness
2-chloro-N-(2-iodophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C12H9ClINO2S |
---|---|
Molecular Weight |
393.63 g/mol |
IUPAC Name |
2-chloro-N-(2-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClINO2S/c13-9-5-1-4-8-12(9)18(16,17)15-11-7-3-2-6-10(11)14/h1-8,15H |
InChI Key |
OBFVVELNEMHSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)I |
Origin of Product |
United States |
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